

Comparative Bioactivity Analysis: Ivermectin vs. 2,3-Dehydro-3,4-dihydro ivermectin

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Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro
ivermectin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the well-established antiparasitic drug, ivermectin, and its analog, **2,3-Dehydro-3,4-dihydro ivermectin**. The comparison is based on available experimental data, with a focus on their leishmanicidal activity.

Summary of Bioactivity

Ivermectin is a broad-spectrum antiparasitic agent.^[1] Its primary mechanism of action involves binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.^{[2][3]} While highly effective against a range of nematodes and arthropods, its activity against protozoan parasites such as *Leishmania* has been the subject of more recent investigation.

2,3-Dehydro-3,4-dihydro ivermectin is an analog of ivermectin that has been specifically evaluated for its leishmanicidal properties. A key study by dos Santos et al. (2009) demonstrated its efficacy against *Leishmania amazonensis*, the causative agent of cutaneous leishmaniasis in South America.^[2]

The available data suggests that while both compounds exhibit activity against *Leishmania* species, **2,3-Dehydro-3,4-dihydro ivermectin** shows notable potency against the amastigote form of *L. amazonensis*.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of ivermectin and **2,3-Dehydro-3,4-dihydro ivermectin** against Leishmania species. It is important to note that the data for the two compounds are from different studies and against different Leishmania species in some cases, which should be considered when making a direct comparison.

Table 1: Bioactivity of **2,3-Dehydro-3,4-dihydro ivermectin** against Leishmania amazonensis

Form of Parasite	IC50 (μM)	Cytotoxicity (IC50 in Macrophages, μM)	Selectivity Index (SI)
Promastigotes	13.8	65.5	4.75
Amastigotes	3.6	65.5	18.19

Data from dos Santos, A.R., et al. (2009).[2]

Table 2: Bioactivity of Ivermectin against various Leishmania species

Leishmania Species	Form of Parasite	IC50 (μM)	Cytotoxicity (CC50 in Macrophages, μM)	Selectivity Index (SI)
L. infantum	Amastigotes	3.64 ± 0.48	427.50 ± 17.60	117.45
L. amazonensis	Amastigotes	-	-	-
L. donovani	Amastigotes	-	-	-

Data from a study on L. infantum.[4] Data for L. amazonensis and L. donovani was not available in the searched literature.

Experimental Protocols

Antileishmanial Activity Assay (from dos Santos et al., 2009)

1. Parasite Culture:

- *Leishmania amazonensis* promastigotes were cultured at 26°C in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS).

2. Anti-promastigote Assay:

- Promastigotes in the logarithmic growth phase were seeded in 96-well plates.
- The compounds (ivermectin and its analogs) were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations.
- The plates were incubated for 72 hours at 26°C.
- Parasite viability was assessed by measuring the activity of the mitochondrial enzyme acid phosphatase. The absorbance was read at 492 nm.
- The 50% inhibitory concentration (IC₅₀) was determined by linear regression analysis.

3. Macrophage Culture and Infection:

- Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
- Macrophages were infected with *L. amazonensis* promastigotes at a ratio of 10 parasites per macrophage.

4. Anti-amastigote Assay:

- After 24 hours of infection, the culture medium was replaced with fresh medium containing the test compounds at different concentrations.
- The plates were incubated for an additional 72 hours.
- The cells were then fixed and stained with Giemsa.

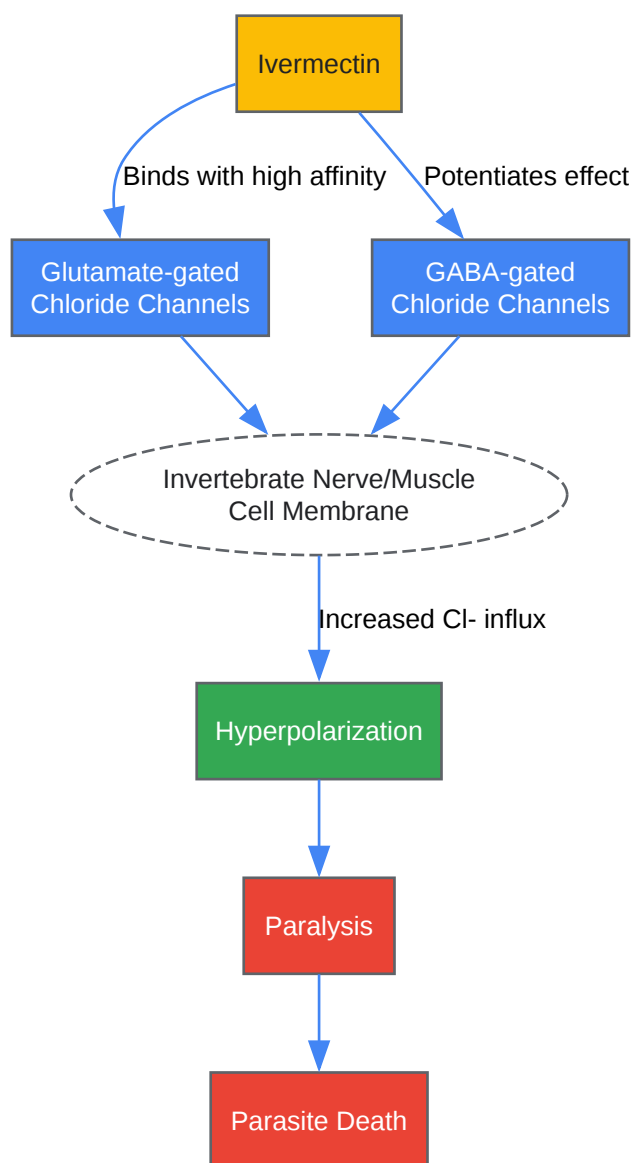
- The number of amastigotes per 100 macrophages was determined by light microscopy.
- The IC50 was calculated based on the reduction in the number of amastigotes compared to the control.

5. Cytotoxicity Assay:

- Murine peritoneal macrophages were seeded in 96-well plates and treated with the test compounds at various concentrations for 72 hours.
- Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The 50% cytotoxic concentration (IC50) was determined by comparing the absorbance of treated and untreated cells.

Visualizations

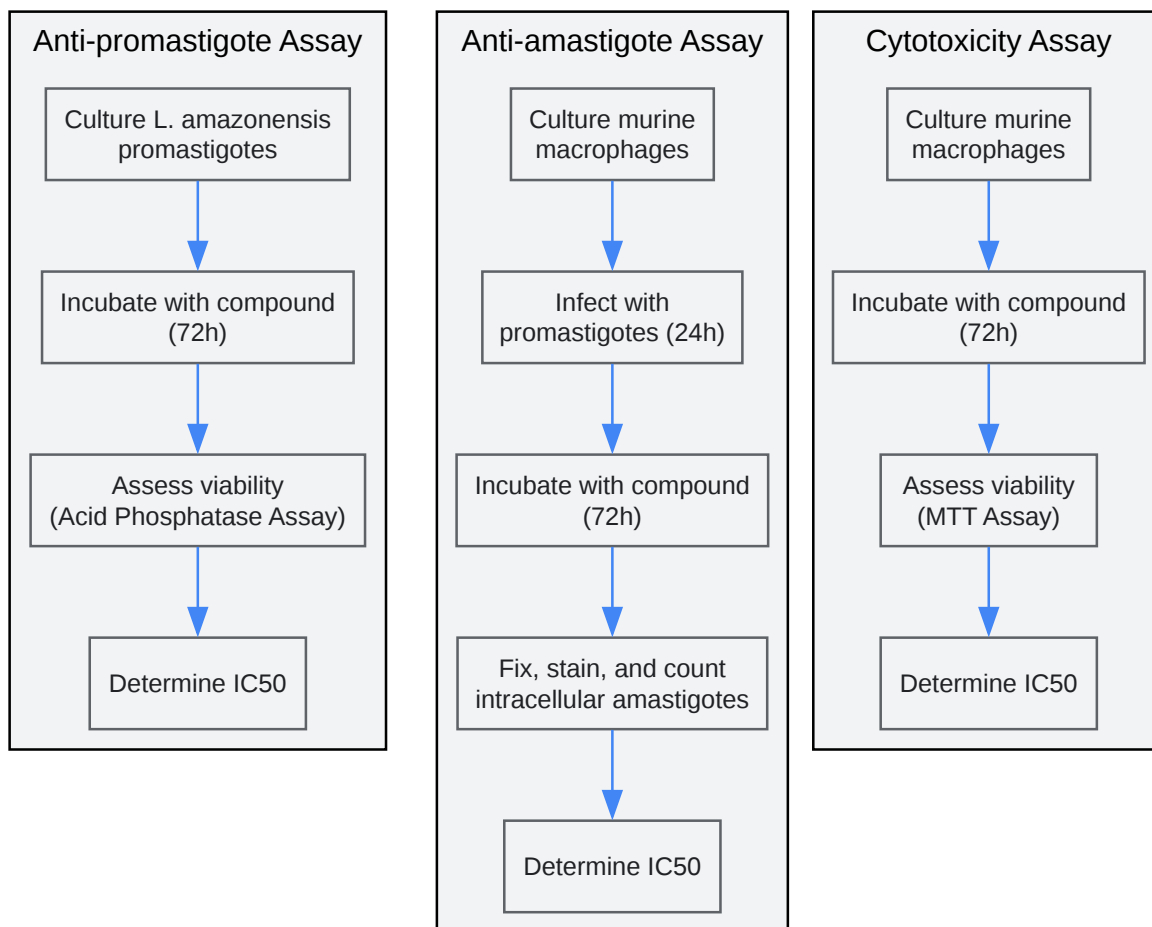
Signaling Pathway of Ivermectin



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Caption: Mechanism of action of ivermectin in invertebrates.

Experimental Workflow for Antileishmanial Assay



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Caption: Workflow for in vitro leishmanicidal activity assays.

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